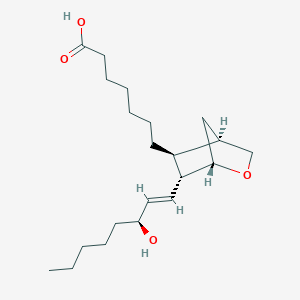
9,11-methane-epoxy Prostaglandin F1alpha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,11-methane-epoxy Prostaglandin F1alpha: is a synthetic analog of prostaglandins, which are lipid compounds derived from fatty acids. This compound is known for its stability and biological activity, particularly in inducing platelet aggregation and smooth muscle contraction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-methane-epoxy Prostaglandin F1alpha involves the formation of an epoxymethano bridge between the 9 and 11 positions of the prostaglandin molecule. The process typically includes the following steps:
Starting Material: The synthesis begins with a prostaglandin precursor.
Epoxidation: The double bond between the 9 and 11 positions is epoxidized using an oxidizing agent such as m-chloroperoxybenzoic acid.
Methano Bridge Formation: The epoxide is then reacted with a methylene donor under basic conditions to form the epoxymethano bridge
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions:
Oxidation: 9,11-methane-epoxy Prostaglandin F1alpha can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound can be reduced at the epoxide ring to form diols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides and alcohols are commonly used for esterification and etherification reactions
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters and ethers
科学研究应用
2.1. Inflammation and Pain Management
Prostaglandins play a critical role in mediating inflammation and pain responses. 9,11-methane-epoxy PGF1α has been studied for its anti-inflammatory properties. Research indicates that it can modulate the activity of cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory prostaglandins from arachidonic acid .
Case Study:
A study demonstrated that treatment with 9,11-methane-epoxy PGF1α reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .
2.2. Cardiovascular Applications
This compound has shown promise in cardiovascular research, particularly in studies related to platelet aggregation and thrombus formation. It has been noted for its ability to induce strong platelet aggregation in vitro, making it a candidate for investigating thrombotic disorders .
Data Table: Platelet Aggregation Activity
| Compound | EC50 (µM) | Effect on Platelet Aggregation |
|---|---|---|
| 9,11-Methane-epoxy PGF1α | 0.88 | Strong aggregation |
2.3. Cancer Research
Recent studies have explored the role of prostaglandins in tumor growth and metastasis. 9,11-methane-epoxy PGF1α may influence tumor microenvironments by modulating angiogenesis and immune cell infiltration.
Case Study:
In a mouse model of breast cancer, administration of this compound resulted in altered tumor vascularization and immune cell profiles, indicating its potential role in cancer therapy . The compound's ability to affect angiogenesis could provide insights into developing treatments for tumors that rely on neovascularization for growth.
Comparative Analysis with Other Prostaglandin Analogues
The unique structural features of 9,11-methane-epoxy PGF1α confer stability against metabolic degradation compared to other prostaglandin analogs. This stability enhances its utility in long-term studies and therapeutic applications.
Data Table: Comparison with Other Prostaglandin Analogues
| Compound | Stability | Potency (EC50) | Application Areas |
|---|---|---|---|
| 9,11-Methane-epoxy PGF1α | High | 0.88 µM | Inflammation, Cardiovascular |
| Other Prostaglandin Analog A | Moderate | Varies | General inflammation |
| Other Prostaglandin Analog B | Low | Varies | Limited due to rapid degradation |
作用机制
9,11-methane-epoxy Prostaglandin F1alpha exerts its effects by binding to prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various biological responses such as platelet aggregation and smooth muscle contraction. The compound primarily targets the thromboxane-prostanoid receptor, which is involved in the regulation of vascular tone and platelet function .
相似化合物的比较
Prostaglandin F1alpha: Lacks the epoxymethano bridge, making it less stable.
9,11-Dideoxy-11alpha,9alpha-epoxymethanoprostaglandin F2alpha: Another epoxymethano analog with similar biological activities
Uniqueness:
- The presence of the epoxymethano bridge in 9,11-methane-epoxy Prostaglandin F1alpha enhances its stability and biological activity compared to other prostaglandin analogs.
- Its strong and dose-related effects on platelet aggregation and smooth muscle contraction make it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
72517-81-8 |
|---|---|
分子式 |
C21H36O4 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
7-[(1S,4R,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+/t16-,17-,18-,19+,20-/m0/s1 |
InChI 键 |
VGRVXLWYKKBTNM-XLGWHITOSA-N |
SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
手性 SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1CCCCCCC(=O)O)CO2)O |
规范 SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
同义词 |
11,9-epoxymethano-PGH1 11,9-epoxymethanoprostaglandin H1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















